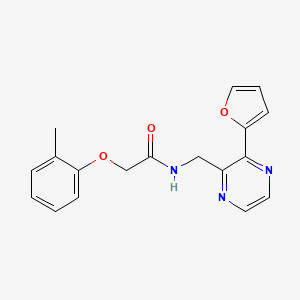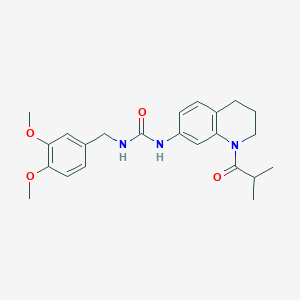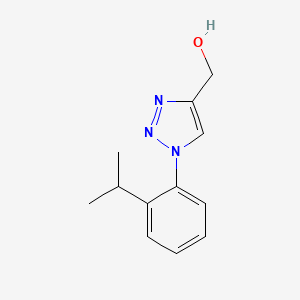![molecular formula C9H14N6O2 B2386206 N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 941983-81-9](/img/structure/B2386206.png)
N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine” is a compound that falls under the category of pyrimido[4,5-d]pyrimidines . Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . The chemistry of pyrimidopyrimidines has gained great importance as a result of the diverse biological applications and the synthetic importance on the large scale .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves various chemical transformations . For instance, a novel series of pyrido[2,3-d]pyrimidines were synthesized via different chemical transformations starting from pyrazolo[3,4-b]pyridin-6-yl)-N,N-dimethylcarbamimidic chloride . This was prepared from the reaction of o-aminonitrile and phosogen iminiumchloride .
Molecular Structure Analysis
The molecular formula of “N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine” is C9H14N6O2 . It has an average mass of 238.247 Da and a monoisotopic mass of 238.117828 Da .
Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines have been studied . For instance, functionalization at position 7 of the tricyclic scaffold was accomplished, before or after cyclization step, by palladium-catalyzed Suzuki-Miyaura cross-coupling .
科学的研究の応用
Anticancer Activity
Triazoles have gained attention due to their potential as anticancer agents. Several derivatives, including those containing the triazole scaffold, have demonstrated promising activity against cancer cells. For instance, Itraconazole , Fluconazole , and Voriconazole —commonly used antifungals—contain triazole moieties and exhibit antitumor effects . Further research into the specific anticancer mechanisms of N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine could provide valuable insights.
Antiviral Properties
Triazoles also show potential as antiviral agents. Ribavirin , a broad-spectrum antiviral drug used in hepatitis treatment, contains a triazole ring. Investigating the antiviral activity of N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine may reveal novel therapeutic options .
Antibacterial Effects
Certain triazole derivatives exhibit antibacterial properties. Research has focused on compounds like Itraconazole and Fluconazole . Exploring the antibacterial potential of N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine against specific bacterial strains could be valuable .
Antituberculosis Activity
Triazoles have been investigated for their antituberculosis effects. Ketoconazole , a triazole-containing drug, shows promise in this area. Evaluating N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine’s impact on tuberculosis could contribute to the development of new treatments .
Agrochemical Applications
Triazoles find use in agrochemistry. Their unique structure allows them to interact with enzymes and receptors, making them potential candidates for crop protection. Investigating whether N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine has any agrochemical properties could be insightful .
Material Chemistry
Triazoles play a role in material chemistry. They have been incorporated into various materials, including polymers and supramolecular assemblies. While specific studies on N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine are limited, exploring its material-related applications may yield interesting findings .
作用機序
Target of Action
The primary target of N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from G1 to S phase and the progression of the S phase. By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, which can lead to cell cycle arrest .
Result of Action
The inhibition of CDK2 by N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine leads to significant alterations in cell cycle progression . This can result in apoptosis induction within cells , particularly in cancer cells that rely on rapid cell division for their growth and survival .
特性
IUPAC Name |
N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O2/c1-15-9-7(13-14-15)8(11-5-12-9)10-4-6(16-2)17-3/h5-6H,4H2,1-3H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDUDKPFHIHVMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NCC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

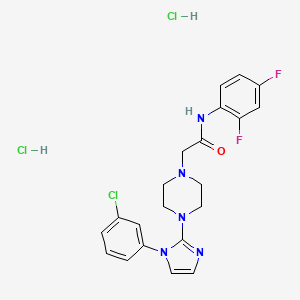
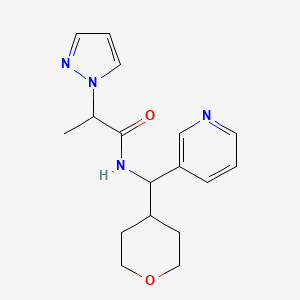
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386126.png)
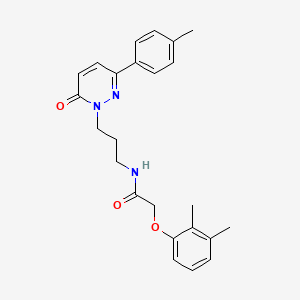
![N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)-1H-imidazol-1-yl]ethanamine](/img/structure/B2386128.png)
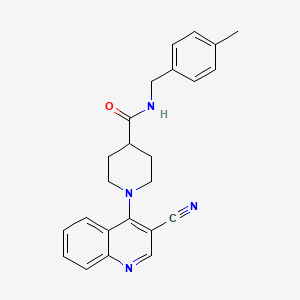
![1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B2386135.png)
![1-([3,3'-Bipyridin]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2386136.png)

![(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2386139.png)
